4-Hydroxyatomoxetine

Norepinephrine Transporter ADHD Pharmacotherapy Active Metabolite Pharmacodynamics

4-Hydroxyatomoxetine is the major active metabolite of atomoxetine formed exclusively via CYP2D6-mediated hydroxylation. Unlike the parent drug, this metabolite exhibits serotonin transporter (SERT) inhibition and partial κ-opioid receptor agonism, properties absent in atomoxetine. Its plasma levels diverge drastically between CYP2D6 extensive and poor metabolisers, making it an indispensable biomarker for genotyping and drug-drug interaction studies. Researchers requiring a highly pure reference standard for LC-MS/MS assay development, bioequivalence testing, or receptor off-target profiling will find this batch-verified compound essential. Substituting atomoxetine or other metabolites cannot replicate these distinct pharmacological and analytical properties.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 435293-66-6
Cat. No. B019935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyatomoxetine
CAS435293-66-6
Synonyms3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol; 
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
InChIInChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1
InChIKeyPPXQPRLGNSJNJM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyatomoxetine (CAS 435293-66-6): Bioactive Metabolite Reference Standard for ADHD Drug Metabolism and CYP2D6 Pharmacogenomic Research


4-Hydroxyatomoxetine (CAS 435293-66-6) is the primary oxidative metabolite of the selective norepinephrine reuptake inhibitor atomoxetine, a non‑stimulant medication approved for attention‑deficit/hyperactivity disorder (ADHD). The compound is formed predominantly via cytochrome P450 2D6 (CYP2D6)-mediated aromatic ring hydroxylation [1] and serves as a critical analyte in pharmacokinetic, pharmacogenomic, and drug‑drug interaction studies. As a reference standard, 4-hydroxyatomoxetine is essential for analytical method development, bioequivalence assessments, and CYP2D6 phenotyping investigations [2].

Why 4-Hydroxyatomoxetine Cannot Be Replaced by Atomoxetine or Other Metabolites in Analytical and Pharmacogenomic Workflows


Although 4-hydroxyatomoxetine is formed directly from atomoxetine, its pharmacological profile diverges significantly from the parent drug. The metabolite displays additional serotonin transporter (SERT) inhibitory activity that atomoxetine lacks [1], exhibits partial κ‑opioid receptor agonism [2], and possesses markedly different plasma protein binding (66.6% vs. 99.1% for N‑desmethylatomoxetine) [3]. Furthermore, its plasma concentrations vary dramatically with CYP2D6 phenotype, circulating at only 1% of atomoxetine levels in extensive metabolisers and 0.1% in poor metabolisers [4]. These differences render direct substitution with atomoxetine or alternative metabolites scientifically invalid for studies requiring precise quantification of active moieties, CYP2D6 activity assessment, or investigation of off‑target opioid effects.

Quantitative Differential Evidence: 4-Hydroxyatomoxetine vs. Atomoxetine and N‑Desmethylatomoxetine


Equipotent NET Inhibition but Drastically Lower Plasma Exposure

4-Hydroxyatomoxetine is equipotent to atomoxetine as an inhibitor of the norepinephrine transporter (NET) [1]. However, its plasma concentration in extensive metabolisers (EMs) is only 1% of atomoxetine concentration, and in poor metabolisers (PMs) it is 0.1% [2]. This pronounced exposure difference means that despite identical intrinsic potency, the metabolite's contribution to the overall NET inhibition in vivo is minimal.

Norepinephrine Transporter ADHD Pharmacotherapy Active Metabolite Pharmacodynamics

Differential Serotonin Transporter (SERT) Activity vs. Atomoxetine

Unlike atomoxetine, which is highly selective for NET with minimal SERT affinity (Ki = 77 nM) [1], 4‑hydroxyatomoxetine exerts additional inhibitory activity at the serotonin transporter (SERT) [2]. While the precise Ki of the metabolite at SERT is not reported, the SmPC confirms that this property distinguishes the metabolite from the parent drug [2].

Monoamine Transporter Selectivity SERT Off‑Target Pharmacology

κ‑Opioid Receptor Partial Agonism: A Unique Pharmacological Feature

4-Hydroxyatomoxetine, but not atomoxetine, acts as a partial agonist at the κ‑opioid receptor (KOR) [1]. This interaction was confirmed in both binding and functional assays against a panel of opioid receptor subtypes (μ, δ, κ) [1]. The clinical significance of this KOR partial agonism is under investigation, but it represents a distinct pharmacological liability absent in the parent compound.

Opioid Receptor Partial Agonism Off‑Target Safety

CYP2D6‑Dependent Formation and Pharmacokinetic Variability

Formation of 4‑hydroxyatomoxetine is primarily mediated by CYP2D6, with a formation rate 475‑fold greater by CYP2D6 than by other P450 isoforms [1]. In CYP2D6 poor metabolisers (PMs), the elimination half‑life of total radioactivity (driven by atomoxetine and metabolites) is prolonged to 62 h compared with 18 h in extensive metabolisers (EMs) [2]. This genotype‑dependent variability directly impacts the systemic exposure to the active metabolite.

CYP2D6 Pharmacogenomics Metabolite Kinetics

Markedly Lower Plasma Protein Binding vs. N‑Desmethylatomoxetine

4-Hydroxyatomoxetine exhibits only 66.6% plasma protein binding, whereas the alternative metabolite N‑desmethylatomoxetine is 99.1% bound [1]. This 32.5 percentage‑point difference in bound fraction translates to a substantially higher free (unbound) concentration of 4‑hydroxyatomoxetine in plasma, which can influence both analytical recovery and in vivo distribution.

Plasma Protein Binding Pharmacokinetics Free Fraction

Enhanced Analytical Sensitivity Achievable via LC‑MS/MS

A validated LC‑MS/MS method achieved a lower limit of quantitation (LLOQ) of 0.05 ng/mL for 4‑hydroxyatomoxetine in human plasma, compared with 0.1 ng/mL for N‑desmethylatomoxetine [1]. This 2‑fold improvement in sensitivity enables more precise quantification of the low circulating concentrations characteristic of 4‑hydroxyatomoxetine in CYP2D6 extensive metabolisers.

LC‑MS/MS Method Validation Lower Limit of Quantitation

Primary Application Scenarios for 4-Hydroxyatomoxetine in Research and Pharmaceutical Development


CYP2D6 Phenotyping and Pharmacogenomic Studies

Used as a primary biomarker to assess CYP2D6 metabolic capacity. The 475‑fold preference for CYP2D6‑mediated formation [1] and the distinct plasma concentration ratios between extensive and poor metabolisers [2] make 4‑hydroxyatomoxetine an ideal probe for genotype‑phenotype correlation analyses and for predicting atomoxetine clearance variability.

Bioanalytical Method Development and Validation

Serves as a critical reference standard for LC‑MS/MS assays targeting atomoxetine and its metabolites. The demonstrated LLOQ of 0.05 ng/mL [1] supports the development of highly sensitive, validated methods for quantifying trace metabolite levels in human plasma, oral fluid, and other biological matrices—essential for pharmacokinetic and bioequivalence studies.

Drug‑Drug Interaction (DDI) Investigations Involving CYP2D6

Employed as a key analyte in DDI studies where CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) are co‑administered with atomoxetine. Monitoring 4‑hydroxyatomoxetine plasma concentrations enables precise quantification of CYP2D6 inhibition and its impact on atomoxetine pharmacokinetics [1], directly informing dosing adjustments and safety assessments.

Off‑Target Pharmacology and Safety Screening

Utilized in receptor profiling panels to evaluate opioid receptor interactions. The confirmed partial agonism at κ‑opioid receptors [1] makes 4‑hydroxyatomoxetine a valuable tool for investigating potential opioid‑mediated effects that are not predicted by atomoxetine alone, supporting comprehensive safety pharmacology evaluations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyatomoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.